5-methyloxepan-4-one
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Overview
Description
5-methyloxepan-4-one is a chemical compound belonging to the class of oxepanones, which are cyclic esters. This compound is characterized by a seven-membered ring containing an oxygen atom and a ketone functional group at the fourth position, with a methyl group attached to the fifth position. It is a versatile compound used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-methyloxepan-4-one can be synthesized through the Baeyer-Villiger oxidation of 4-methylcyclohexanone. The reaction involves the use of meta-chloroperbenzoic acid (m-CPBA) as the oxidizing agent and trifluoroacetic acid (TFA) as a catalyst. The reaction is typically carried out in dichloromethane (CH2Cl2) at 0°C, followed by warming to room temperature and allowing the reaction to proceed for 24 hours. The reaction mixture is then treated with sodium thiosulfate (Na2S2O3) to quench the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Baeyer-Villiger oxidation method described above can be scaled up for industrial purposes, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-methyloxepan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxepanones depending on the nucleophile used.
Scientific Research Applications
5-methyloxepan-4-one is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyloxepan-4-one involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound can act as a substrate for enzymes such as monooxygenases, which catalyze the oxidation of the compound to form lactones. The specific pathways and molecular targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-isopropenyl-7-methyloxepan-2-one: A terpene lactone with similar structural features but different functional groups.
7-isopropyl-4-methyloxepan-2-one: An ε-lactone with isopropyl and methyl substituents at different positions.
Uniqueness
5-methyloxepan-4-one is unique due to its specific substitution pattern and the presence of a ketone functional group, which imparts distinct chemical reactivity and properties compared to other similar compounds.
Properties
CAS No. |
2254098-91-2 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
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